1-(1-Adamantyl)ethyl-trimethylazanium;benzoate
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Overview
Description
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate is a compound that features an adamantane structure, which is a highly stable and rigid hydrocarbon framework The adamantane moiety is known for its unique properties, including high thermal stability and resistance to chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)ethyl-trimethylazanium;benzoate typically involves the reaction of 1-adamantyl bromomethyl ketone with trimethylamine, followed by the introduction of a benzoate group. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the benzoate group or other functional groups attached to the adamantane core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups to the benzoate moiety.
Scientific Research Applications
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of drug delivery systems.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound’s thermal stability and rigidity make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)ethyl-trimethylazanium;benzoate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic regions of proteins, potentially altering their function. The benzoate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with applications in organic synthesis and pharmaceuticals.
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Adamantyl-substituted β-hydroxybutyric acids: Used in the synthesis of biodegradable plastics and other materials.
Uniqueness
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate is unique due to its combination of the adamantane core with a trimethylazanium group and a benzoate moiety. This combination imparts unique properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
: Advances in the Chemistry of Unsaturated Adamantane Derivatives : Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids : [Buy 1-(1-adamantyl)-N,N,N-tr
Properties
IUPAC Name |
1-(1-adamantyl)ethyl-trimethylazanium;benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N.C7H6O2/c1-11(16(2,3)4)15-8-12-5-13(9-15)7-14(6-12)10-15;8-7(9)6-4-2-1-3-5-6/h11-14H,5-10H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCUBEOHVZSNAG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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